6-Bromo-2-chloronicotinaldehyde oxime is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and an oxime functional group attached to a nicotinaldehyde backbone. Its molecular formula is , and it has a molecular weight of approximately 235.47 g/mol . The compound is typically encountered as a solid and exhibits specific physical properties such as a boiling point of around 310°C at 760 mmHg . The oxime group (-C=N-OH) is known for its reactivity, particularly in forming complexes with metal ions and participating in various
6-Bromo-2-chloronicotinaldehyde oxime can undergo several chemical transformations:
The synthesis of 6-bromo-2-chloronicotinaldehyde oxime typically involves the following steps:
6-Bromo-2-chloronicotinaldehyde oxime finds applications in various fields:
Interaction studies involving 6-bromo-2-chloronicotinaldehyde oxime often focus on its binding affinity to proteins or enzymes. These studies typically utilize techniques such as:
These studies help elucidate the compound's mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 6-bromo-2-chloronicotinaldehyde oxime. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-nicotinaldehyde | C₆H₄ClN₁O | Lacks bromine; simpler structure |
| 6-Bromo-nicotinaldehyde | C₆H₄BrN₁O | Similar halogenation but without chlorine |
| 5-Bromo-2-chloropyridine | C₅H₄BrClN | Different position of halogens on pyridine ring |
| 3-Chloro-nicotinic acid | C₆H₄ClN₂O₂ | Contains carboxylic acid group |
These compounds are noteworthy for their potential biological activities and synthetic utility. Each offers distinct properties that may lend themselves to different applications in research and industry.
6-Bromo-2-chloronicotinaldehyde oxime possesses the molecular formula C₆H₄BrClN₂O and exhibits a molecular weight of 235.47 grams per mole. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates it as N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine. Alternative naming conventions include 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime, reflecting its derivation from the corresponding aldehyde precursor.
The compound is registered under Chemical Abstracts Service number 1142192-25-3. The structural representation reveals a pyridine ring system bearing bromine substitution at the 6-position and chlorine substitution at the 2-position, with the aldehyde carbon at the 3-position converted to the characteristic oxime functionality through condensation with hydroxylamine. The oxime group adopts the characteristic carbon-nitrogen double bond configuration with the hydroxyl substituent, typically existing in the E-stereoisomeric form as indicated by the systematic name (E)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄BrClN₂O | |
| Molecular Weight | 235.47 g/mol | |
| Chemical Abstracts Service Number | 1142192-25-3 | |
| MDL Number | MFCD12026750 | |
| InChI Key | SQQIXMTXOUWODS-YCRREMRBSA-N |
The compound exhibits characteristic spectroscopic properties consistent with its structural features. The oxime functional group contributes distinctive nuclear magnetic resonance signals, while the halogen substituents influence both the electronic properties and the chemical shift patterns observed in spectroscopic analyses.
The development of halogenated nicotinaldehyde derivatives and their oxime analogs represents a significant chapter in the evolution of heterocyclic chemistry, which has its origins in the early 19th century. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, have comprised more than half of all known chemical compounds, with nitrogen-containing heterocycles being particularly prevalent in pharmaceutical applications.
The historical importance of pyridine derivatives stems from the initial isolation of pyridine itself from coal tar during the 19th century, which subsequently paved the way for extensive research into pyridine derivatives and their chemical transformations. This foundational work established the framework for understanding the unique electronic properties and reactivity patterns exhibited by nitrogen-containing aromatic heterocycles.
Oxime chemistry has experienced remarkable development since its inception, with these compounds serving as versatile synthetic intermediates due to the inherent weakness of the nitrogen-oxygen bond. The average bond energy of approximately 57 kilocalories per mole for nitrogen-oxygen sigma bonds falls significantly below that of other sigma bonds, making oximes particularly susceptible to cleavage under various catalytic conditions. This characteristic has made oximes invaluable in organic synthesis, particularly for the construction of nitrogen-containing heterocycles through radical-mediated processes.
The evolution of halogenated heterocyclic compounds has been driven by the recognition that halogen substituents can significantly modify both the electronic properties and the reactivity profiles of heterocyclic systems. The strategic placement of halogen atoms such as bromine and chlorine at specific positions on heterocyclic frameworks has enabled chemists to fine-tune the reactivity and selectivity of these compounds in various synthetic transformations.
6-Bromo-2-chloronicotinaldehyde oxime has gained considerable recognition in contemporary synthetic organic chemistry due to its versatility as a building block for complex molecule construction. The compound's significance stems from several key factors that align with modern synthetic priorities, including efficiency, sustainability, and functional group tolerance.
The oxime functional group present in this compound serves as an excellent precursor for nitrogen-centered radicals through nitrogen-oxygen bond cleavage, enabling access to diverse nitrogen-containing heterocycles. Recent advances in nitrogen-oxygen bond cleavage chemistry have demonstrated that oximes can be readily transformed into various functional groups through transition metal-catalyzed processes, photocatalytic methods, or transition metal-free approaches. These transformations have proven particularly valuable for constructing aziridines, beta-lactams, indazoles, oxazoles, pyrrolines, pyrroles, pyridines, and other cyclic compounds.
The dual halogenation pattern in 6-bromo-2-chloronicotinaldehyde oxime provides unique opportunities for selective functionalization through cross-coupling reactions and other halogen-mediated transformations. The presence of both bromine and chlorine atoms allows for differential reactivity, enabling sequential or selective substitution reactions that can introduce various functional groups in a controlled manner.
Contemporary research has highlighted the utility of O-acyl oximes as versatile building blocks for nitrogen-heterocycle formation under transition metal catalysis. These compounds serve as oxidizing directing groups in transition metal-mediated carbon-hydrogen activation reactions, eliminating the need for external oxidants while providing advantages including mild reaction conditions and enhanced selectivity. The ability of oximes to function as internal oxidants represents a significant advancement toward more sustainable synthetic methodologies.
| Application Area | Synthetic Utility | Key Advantages |
|---|---|---|
| Heterocycle Construction | Building block for nitrogen-containing rings | High functional group tolerance |
| Cross-coupling Reactions | Selective halogen substitution | Sequential functionalization |
| Radical Chemistry | Nitrogen-oxygen bond cleavage | Mild reaction conditions |
| Medicinal Chemistry | Bioactive molecule synthesis | Structural diversity |
The compound's applications extend beyond traditional synthetic chemistry into medicinal chemistry, where halogenated heterocycles frequently serve as pharmacophores in drug development. The structural features of 6-bromo-2-chloronicotinaldehyde oxime make it particularly suited for exploring biological activities, including potential antimicrobial and anticancer properties, although such applications require careful evaluation through appropriate biological assays.
Recent developments in radical chemistry have further enhanced the synthetic value of oxime compounds like 6-bromo-2-chloronicotinaldehyde oxime. The generation of iminyl radicals through nitrogen-oxygen bond homolysis has enabled novel cyclization strategies and complex molecule assembly processes that were previously challenging to achieve through conventional methods. These radical-mediated transformations often proceed under milder conditions than traditional ionic processes and can accommodate sensitive functional groups that might not survive harsher reaction conditions.